![molecular formula C16H15F2NO2 B5876343 N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide](/img/structure/B5876343.png)
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide
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Overview
Description
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied for its antidepressant and anxiolytic effects.
Mechanism of Action
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the SERT and blocking the reuptake of serotonin from the synaptic cleft. This action leads to an increase in the concentration of serotonin in the synaptic cleft, which has been linked to improvements in mood and anxiety symptoms.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is associated with improvements in mood and anxiety symptoms. Additionally, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been shown to have a low affinity for other neurotransmitter transporters, which reduces the likelihood of side effects.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has several advantages for laboratory experiments, including its high purity and potency. However, it also has limitations, including its high cost and limited availability. Additionally, the mechanism of action of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide. One area of interest is the potential use of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide on neurotransmitter systems and the brain. Finally, there is a need for more research on the synthesis and optimization of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide to improve its availability and reduce its cost.
Conclusion:
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide is a promising compound for the treatment of depression and anxiety disorders, with its high potency and selectivity for the serotonin transporter. While further research is needed to fully understand its mechanism of action and long-term effects, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has the potential to be a valuable therapeutic tool for treating these common mental health conditions.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide involves several steps, starting with the reaction between 2-methylphenol and 3,4-difluoronitrobenzene. The resulting product is then reduced to the corresponding amine, which is further reacted with 3-(chloromethyl)propionitrile to form the final product, N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide. This synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has been studied for its potential therapeutic effects in treating depression and anxiety disorders. Several studies have shown that N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide has a high affinity for the serotonin transporter (SERT) and acts as a potent inhibitor of serotonin reuptake. This action leads to increased levels of serotonin in the synaptic cleft, which has been linked to improvements in mood and anxiety symptoms.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-11-4-2-3-5-15(11)21-9-8-16(20)19-12-6-7-13(17)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJEYNUQTXBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(2-methylphenoxy)propanamide |
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